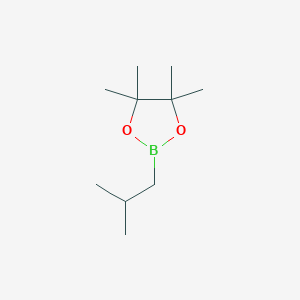

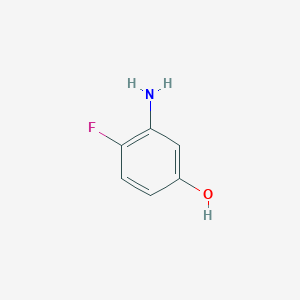

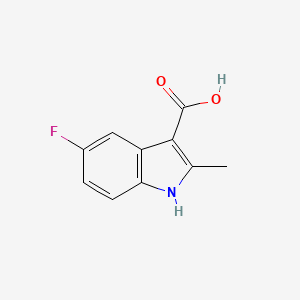

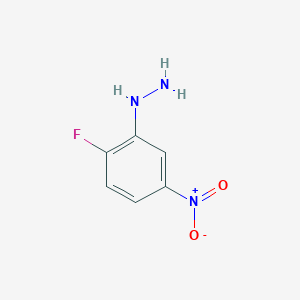

(2-Fluoro-5-nitrophenyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hydrazine derivatives, such as 1,2-bis(2,4,6-trinitrophenyl) hydrazine, involves the condensation of picryl chloride with hydrazine hydrate. This process is carried out at temperatures ranging from 30-50 degrees Celsius in a methanol solvent. The precursor picryl chloride is obtained from the reaction of picric acid with phosphorous oxychloride. This synthesis pathway is based on limited literature reports and provides a method for producing key precursors for high-performance energetic materials .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by spectroscopic methods such as infrared (IR) and proton nuclear magnetic resonance (1H NMR). These techniques allow for the identification of functional groups and the confirmation of the molecular framework. For instance, the synthesized 1,2-bis(2,4,6-trinitrophenyl) hydrazine was characterized using IR and 1H NMR to verify its structure . Additionally, the polymorphism observed in compounds like 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine indicates the presence of different molecular conformations in the solid state, which are stabilized by various hydrogen bonding patterns and pi-pi stacking interactions .

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, including photolysis in the presence of diethylamine. For example, fluorophenyl azides when photolyzed can produce hydrazines as major products. The reaction pathways can differ based on the substitution pattern on the phenyl ring, with ortho-fluoro singlet phenyl nitrene leading to azirine formation through ring closure . These reactions are significant as they provide insights into the reactivity and potential applications of hydrazine derivatives in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are crucial for their application in energetic materials. The synthesized 1,2-bis(2,4,6-trinitrophenyl) hydrazine, for example, has been evaluated for its energetic properties. Theoretical computations indicate that it has superior performance compared to other energetic compounds like tetranitrodibenzo tetraazapentalene (TACOT) and hexanitrostilbene (HNS) in terms of the velocity of detonation. These properties are essential for the design and development of high-performance materials for various applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Sensing Applications

Synthesis of Pyrazolines and Hydrazone Derivatives : Research has demonstrated the synthesis of pyrazolines and hydrazone derivatives using (2-Fluoro-5-nitrophenyl)hydrazine. This compound, when reacted with 1,3-dicarbonyl compounds containing strong electron-withdrawing substituents, leads to the formation of stable intermediates useful in synthesizing pyrazoles or their linear tautomers, highlighting its significance in the synthesis of heterocyclic compounds (Zelenin et al., 2002).

Fluorescent Probes for Hydrazine Detection : The development of fluorescent probes for detecting hydrazine in biological and environmental samples has been a significant area of application for (2-Fluoro-5-nitrophenyl)hydrazine derivatives. Studies have focused on designing ratiometric fluorescent probes that can specifically sense hydrazine via intramolecular charge transfer pathways, with applications ranging from environmental water systems to fluorescence imaging in HeLa cells and zebrafish. These probes exhibit low cytotoxicity, high selectivity, and sensitivity, making them invaluable tools for monitoring hydrazine levels due to its high toxicity and environmental impact (Zhu et al., 2019).

Antioxidant and Anticancer Activity

Antioxidant Activities of Hydrazone Derivatives : A series of p-nitrophenylhydrazone derivatives synthesized from (2-Fluoro-5-nitrophenyl)hydrazine have been investigated for their antioxidant activities. These compounds showed significant free radical-scavenging activity, metal chelating activity, and total antioxidant activity, demonstrating their potential as effective antioxidants (Yorur-Goreci et al., 2014).

Anticancer Activity via Molecular Docking : Research into the synthesis of new pyridazinone derivatives from (2-Fluoro-5-nitrophenyl)hydrazine has shown potential anticancer activity. These compounds were evaluated through molecular docking studies, indicating their ability to interact with key biological targets associated with cancer. The study highlights the compound's role in developing novel anticancer agents (Mehvish & Kumar, 2022).

Environmental Sensing and Imaging

Detection and Imaging in Living Cells : Novel fluorescent probes based on (2-Fluoro-5-nitrophenyl)hydrazine derivatives have been created for sensitive detection and imaging of hydrazine in living cells. These probes operate with high selectivity and sensitivity, facilitating the monitoring of hydrazine levels within biological systems, thus contributing to understanding its biological impact and potential toxicity (Chen et al., 2017).

Near-Infrared Fluorescence for In Vivo Bioimaging : The development of near-infrared (NIR) fluorescence probes for hydrazine detection extends the applications of (2-Fluoro-5-nitrophenyl)hydrazine derivatives to in vitro and in vivo bioimaging. These probes exhibit rapid and sensitive detection capabilities, suitable for monitoring hydrazine exposure in live animals and various tissues, thus providing a powerful tool for environmental and health-related studies (Zhang et al., 2015).

Safety And Hazards

While specific safety and hazard information for “(2-Fluoro-5-nitrophenyl)hydrazine” is not available, compounds of similar structure can be hazardous. For instance, nitrophenylhydrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including flammability, skin irritation, eye irritation, and respiratory irritation .

Eigenschaften

IUPAC Name |

(2-fluoro-5-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHNVJCVEVNNBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551191 |

Source

|

| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-5-nitrophenyl)hydrazine | |

CAS RN |

106133-89-5 |

Source

|

| Record name | (2-Fluoro-5-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.